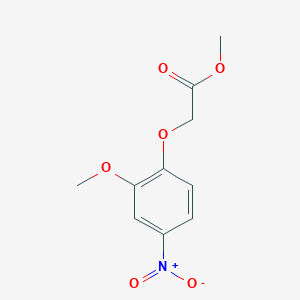
Methyl (2-methoxy-4-nitrophenoxy)acetate
Übersicht
Beschreibung
Methyl (2-methoxy-4-nitrophenoxy)acetate is a chemical compound that is related to various research areas, including organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, structure, and properties can give insights into the characteristics of Methyl (2-methoxy-4-nitrophenoxy)acetate.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as (2-nitrophenyl)acetic acid and 4-nitrophenol, which are used to prepare esters and other derivatives. For instance, (2-nitrophenyl)acetates are prepared from (2-nitrophenyl)acetic acid and are stable under common carbohydrate transformations . Another related compound, ethyl-2-(4-aminophenoxy)acetate, is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Additionally, 2-(2-nitrophenoxy)acetic acid is synthesized using 2-nitrophenol and methyl 2-chloroacetate with potassium carbonate as a catalyst .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was studied and approved by X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system . Similarly, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, showing that the molecules interact via C-H···O to form a dimer .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the selective removal of protecting groups and the formation of complexes. The (2-nitrophenyl)acetyl (NPAc) group can be selectively removed using Zn and NH4Cl without affecting other common protecting groups . Additionally, a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex was prepared, indicating the potential for complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through spectroscopic analysis and computational methods. For instance, different quantum chemical parameters of ethyl-2-(4-aminophenoxy)acetate were computed based on DFT calculations, and its experimental UV/Vis spectra were analyzed . The crystal structure analysis of another compound provided insights into the molecular packing and non-covalent interactions within the crystal .
Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of Application : Methyl (2-methoxy-4-nitrophenoxy)acetate is a type of m-aryloxy phenol, which are important building blocks in the synthesis of bioactive natural products and conducting polymers .
- Methods of Application : The synthesis of m-aryloxy phenols often involves functionalizing and transforming functional groups around the aromatic ring . One method involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions .
- Results or Outcomes : The synthesis of m-aryloxy phenols has led to the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .
Application in the Production of Plastics, Adhesives, and Coatings
- Summary of Application : M-aryloxy phenols, including Methyl (2-methoxy-4-nitrophenoxy)acetate, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : These compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .
- Results or Outcomes : The incorporation of m-aryloxy phenols into these materials has resulted in improved thermal stability and flame resistance .
Application in the Production of Solvents, Perfumes, Surfactants, Emulsifiers, Biodiesel Fuels, and Surface-Active Agents
- Summary of Application : Methyl acetate, which is structurally similar to Methyl (2-methoxy-4-nitrophenoxy)acetate, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .
- Methods of Application : Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This method could potentially be applied to the synthesis of Methyl (2-methoxy-4-nitrophenoxy)acetate.
- Results or Outcomes : The production of these materials using Methyl acetate has been successful, suggesting that Methyl (2-methoxy-4-nitrophenoxy)acetate could have similar applications .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary of Application : M-aryloxy phenols, including Methyl (2-methoxy-4-nitrophenoxy)acetate, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : These compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .
- Results or Outcomes : The incorporation of m-aryloxy phenols into these materials has resulted in improved thermal stability and flame resistance .
Application in the Production of Solvents, Perfumes, Surfactants, Emulsifiers, Biodiesel Fuels, and Surface-Active Agents
- Summary of Application : Methyl acetate, which is structurally similar to Methyl (2-methoxy-4-nitrophenoxy)acetate, has wide applications in the production of solvents, perfumes, surfactants, emulsifiers, biodiesel fuels, and surface-active agents .
- Methods of Application : Methyl acetate is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This method could potentially be applied to the synthesis of Methyl (2-methoxy-4-nitrophenoxy)acetate.
- Results or Outcomes : The production of these materials using Methyl acetate has been successful, suggesting that Methyl (2-methoxy-4-nitrophenoxy)acetate could have similar applications .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary of Application : M-aryloxy phenols, including Methyl (2-methoxy-4-nitrophenoxy)acetate, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : These compounds are typically incorporated into the materials during the manufacturing process to enhance their properties .
- Results or Outcomes : The incorporation of m-aryloxy phenols into these materials has resulted in improved thermal stability and flame resistance .
Safety And Hazards
The safety data sheet for a similar compound, Methyl acetate, indicates that it is considered hazardous. It is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(2-methoxy-4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-9-5-7(11(13)14)3-4-8(9)17-6-10(12)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFKTRWDRDOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methoxy-4-nitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)
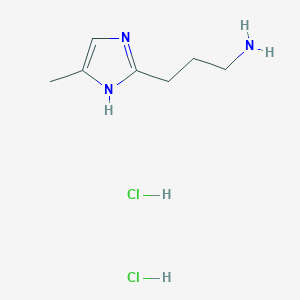
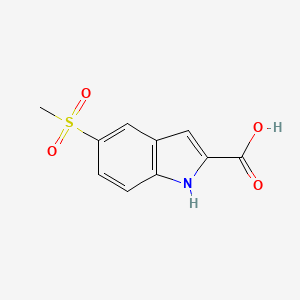
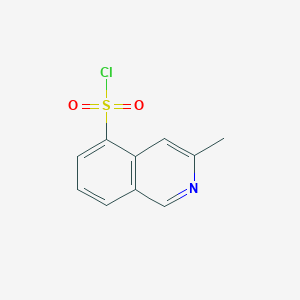
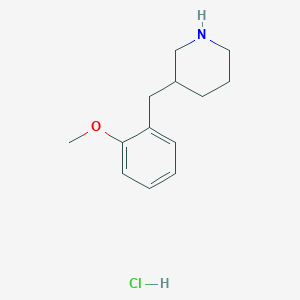
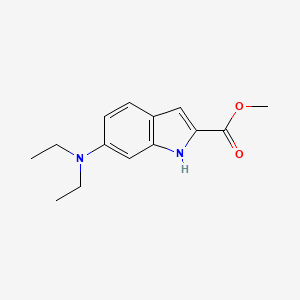
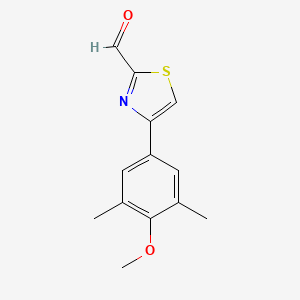
![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)
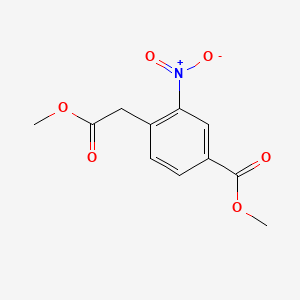
![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)
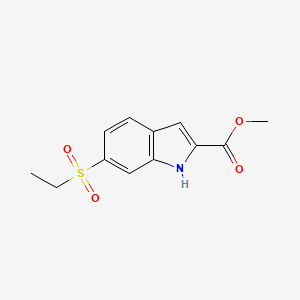
![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
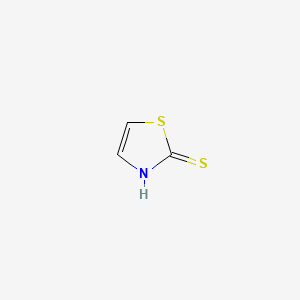
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)